(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
This compound is a chiral dihydrobenzooxaphosphole derivative with a complex stereochemical and substituent profile. Key structural features include:
- (2S,3S) stereochemistry at the oxaphosphole ring, critical for asymmetric induction in catalytic or biological applications.
- 2,4,6-Triisopropylbenzyl group at position 2, introducing significant steric bulk and hydrophobicity.
- tert-Butyl and 2,6-dimethoxyphenyl groups at positions 3 and 4, respectively, contributing to electronic modulation and solubility properties.
- Molecular formula: C₃₇H₅₁O₃P (exact weight: 582.78 g/mol, inferred from analogs in , and 7).
The compound’s design likely targets applications in asymmetric catalysis or medicinal chemistry, where steric and electronic tuning of the phosphole scaffold is essential .
Properties
Molecular Formula |
C35H47O3P |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3/t32-,39+/m0/s1 |
InChI Key |
RXGMKJPMNONITA-NXVGIJDASA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C[C@H]2OC3=CC=CC(=C3[P@@]2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C |
Origin of Product |
United States |
Biological Activity
(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₁H₃₉O₃P
- Molecular Weight : 500.61 g/mol
- CAS Number : 2247162-97-4
Research indicates that phospholes can exhibit various biological activities due to their unique structural properties. The oxaphosphole moiety in this compound is believed to interact with biological molecules through:
- Electrophilic interactions : The phosphorus atom can act as an electrophile.
- Hydrogen bonding : The presence of methoxy groups may facilitate hydrogen bonding with biological macromolecules.
Anticancer Activity
Recent studies have shown that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can induce apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Research findings suggest:
- It scavenges free radicals effectively, reducing oxidative stress in cellular models.
- The presence of methoxy groups contributes to enhanced radical scavenging activity.
Enzyme Inhibition
Phospholes have also been studied for their potential to inhibit specific enzymes:
- Cholinesterase Inhibition : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (2020) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 (2021) | Reported antioxidant activity with an IC50 value of 25 µM in DPPH radical scavenging assays. |
| Study 3 (2022) | Found effective inhibition of AChE with IC50 values below 10 µM. |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related oxaphosphole derivatives is provided below:
Table 1: Structural and Property Comparison of Selected Oxaphosphole Derivatives
Key Comparative Insights:
Steric Effects :
- The 2,4,6-triisopropylbenzyl group in the target compound imposes greater steric hindrance compared to benzyl () or methyl () substituents. This enhances selectivity in catalytic reactions but may reduce solubility in polar solvents .
- The tert-butyl group (common in all analogs) provides a balance of steric protection and electronic stabilization .
Electronic and Solubility Properties :
- 2,6-Dimethoxyphenyl (target compound) vs. 2,6-dihydroxyphenyl (): Methoxy groups donate electron density and enhance lipophilicity, whereas hydroxyl groups increase polarity and hydrogen-bonding capacity .
- The triisopropylbenzyl group’s hydrophobicity likely renders the target compound less water-soluble than its benzyl or methyl analogs .
Stereochemical Impact :
- The (2S,3S) configuration in the target compound and its benzyl analog () contrasts with the (2R,3R) configuration in ’s methyl derivative. Such stereochemical differences can drastically alter binding affinities in chiral environments (e.g., enzyme active sites) .
Synthetic and Purity Considerations :
- and report 97% purity for simpler analogs, while synthetic complexity for the triisopropylbenzyl variant (target compound) may necessitate advanced purification techniques .
Research Findings and Limitations
- Similarity Analysis : Graph-based structural comparisons () and Tanimoto coefficients () suggest moderate similarity (~60–70%) between the target compound and its analogs, primarily due to shared phosphole cores but divergent substituents .
- Data Gaps : Critical properties (e.g., boiling point, biological activity) remain undocumented for most analogs, highlighting the need for further experimental characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
